6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O/c1-15-5-7-16(8-6-15)14-29-24(30)20(19-3-2-4-21(26)23(19)27)13-22(28-29)17-9-11-18(25)12-10-17/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCUGITODOFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Tetrahydropyridazin Compounds
Tetrahydropyridazines are a class of compounds that have garnered interest due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound , characterized by multiple chlorinated phenyl groups and a tetrahydropyridazin core, is likely to exhibit similar pharmacological profiles.
1. Anticancer Activity
Research has indicated that tetrahydropyridazine derivatives can inhibit various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
2. Antimicrobial Properties
Tetrahydropyridazines have been evaluated for their antimicrobial potential against various pathogens. The presence of halogen substituents (like chlorine) often enhances the lipophilicity of these compounds, improving their ability to penetrate microbial membranes.
3. Anti-inflammatory Effects
Compounds within this class have demonstrated anti-inflammatory effects in laboratory settings. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.
4. Neuroprotective Effects
Some studies suggest that tetrahydropyridazine derivatives exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. They may act by reducing oxidative stress and modulating neurotransmitter levels.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of tetrahydropyridazine derivatives and their cytotoxic effects on human breast cancer cells (MCF-7). The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another study published in Pharmaceutical Biology, a tetrahydropyridazine derivative was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting promising antimicrobial activity.
Data Tables
| Biological Activity | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Tetrahydropyridazine Derivative | Induced apoptosis in MCF-7 cells | Journal of Medicinal Chemistry |
| Antimicrobial | Tetrahydropyridazine Derivative | MIC = 32 µg/mL against E. coli | Pharmaceutical Biology |
| Anti-inflammatory | Tetrahydropyridazine Derivative | Inhibition of COX enzymes | Various Studies |
| Neuroprotective | Tetrahydropyridazine Derivative | Reduced oxidative stress | Neuropharmacology Journal |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridazinone Derivatives
Key Observations
Substituent Diversity at Position 4: The target compound’s 2,3-dichlorophenyl group at position 4 provides greater steric hindrance and lipophilicity compared to the benzylidene group in compound 3a . This may enhance binding to deeply buried enzymatic pockets.
Position 2 Modifications: The 4-methylbenzyl group in the target compound balances hydrophobicity and moderate steric demand, whereas ’s indolyl-2-oxoethyl substituent introduces significant bulk, which could limit membrane permeability . The methoxyimino group in ’s compound offers hydrogen-bonding capability, a feature absent in the target compound .
Biological Implications: The oxadiazole moiety in ’s derivative is a known bioisostere for ester or amide groups, improving metabolic stability compared to the target’s dichlorophenyl group .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s logP is predicted to exceed 4 due to three aromatic chloro groups, surpassing analogues like ’s fluorophenyl derivative (logP ~3.18 in ) .
Q & A
Basic: What are the common synthetic routes for this compound, and what catalysts are typically employed?
The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes with aminopyridazines, followed by cyclization and functional group modifications. Key catalysts include palladium (e.g., Pd(PPh₃)₄) or copper-based systems (e.g., CuI) for cross-coupling reactions, particularly when introducing aryl groups. Solvents like dimethylformamide (DMF) or toluene are often used under inert atmospheres. For example, highlights similar heterocyclic syntheses using Pd/Cu catalysts for chlorophenyl group incorporation . details step-wise purification via column chromatography and recrystallization to achieve >95% purity .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield?
Optimization strategies include:
- Catalyst screening : Testing Pd/Cu ratios (e.g., 1-5 mol%) to balance reactivity and cost ( ) .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while toluene minimizes side reactions ( ) .
- Temperature control : Gradual heating (60-100°C) prevents decomposition during cyclization ( ) .
- Step-wise monitoring : Using TLC or HPLC to isolate intermediates and reduce byproducts ( ) .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyridazinone core (e.g., R-factor <0.06; ) .
- NMR spectroscopy : Key signals include δ 7.2-7.8 ppm (aromatic protons) and δ 3.5-4.5 ppm (methylene/methine protons) () .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (e.g., m/z 489.03 for C₂₄H₁₇Cl₃N₂O) () .
Advanced: How to resolve crystallographic data conflicts with computational models?
- Reproduce diffraction : Ensure single-crystal quality and exclude twinning () .
- Computational adjustments : Re-optimize density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to account for solvent effects or van der Waals interactions () .
- Validate via spectroscopy : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes () .
Basic: What safety precautions are critical during synthesis?
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods for reactions releasing HCl gas (common in chlorophenyl group reactions; ) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal ( ) .
Advanced: How do substituents influence reactivity in cross-coupling reactions?
- Electron-withdrawing groups (Cl) : Enhance electrophilicity at the pyridazinone ring, facilitating nucleophilic attacks ( ) .
- Steric effects : Bulky 2,3-dichlorophenyl groups may hinder regioselectivity; use directing groups (e.g., -OMe) to control functionalization () .
Basic: What challenges arise in pyridazinone ring functionalization?
- Regioselectivity : Competing reaction sites at N-2 and C-5 require protecting groups (e.g., Boc) or Lewis acid catalysts (e.g., ZnCl₂) () .
- Side reactions : Over-oxidation during cyclization can form pyridazine byproducts; monitor with in-situ IR ( ) .
Advanced: How to apply isotopic labeling for metabolic studies?
- Synthetic incorporation : Introduce ¹³C or ²H labels at the methylbenzyl group via deuterated reagents (e.g., CD₃I) during alkylation () .
- Metabolic tracking : Use LC-MS/MS to trace labeled metabolites in vitro (e.g., hepatic microsomes) and quantify stability () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
